3-Methylbut-1-en-2-ol
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Overview
Description
3-Methylbut-1-en-2-ol, also known as isoprenol, is a hemiterpene alcohol. It is a clear, colorless liquid with a mild, pleasant odor. This compound is used as an intermediate in the production of other chemicals, including pharmaceuticals and fragrances .
Preparation Methods
3-Methylbut-1-en-2-ol is produced industrially by the reaction between isobutene (2-methylpropene) and formaldehyde. The reaction conditions typically involve the use of a catalyst to facilitate the process. The thermodynamically preferred product, 3-methylbut-2-en-1-ol (prenol), is formed via a subsequent isomerization reaction. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Chemical Reactions Analysis
3-Methylbut-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methylbut-1-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbut-1-en-2-ol involves its interaction with molecular targets and pathways. It can form complexes with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development .
Comparison with Similar Compounds
3-Methylbut-1-en-2-ol is similar to other hemiterpene alcohols, such as prenol (3-methylbut-2-en-1-ol). it is unique in its structure and reactivity. Prenol, for example, has a different position of the double bond, which affects its chemical properties and reactivity. Other similar compounds include 2-methyl-3-buten-2-ol and 3-methyl-3-buten-1-ol .
Properties
CAS No. |
79144-27-7 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h4,6H,3H2,1-2H3 |
InChI Key |
NSPPRYXGGYQMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)O |
Origin of Product |
United States |
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